3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide
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Overview
Description
3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is a synthetic organic compound characterized by its unique structure, which includes a difluorobenzamide moiety and a methoxyadamantane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluorobenzamide Moiety: This step involves the introduction of fluorine atoms onto a benzamide ring. Common reagents include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methoxyadamantane Group: This step involves the reaction of the difluorobenzamide intermediate with a methoxyadamantane derivative. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols to introduce azide or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorobenzamide moiety is crucial for its binding affinity, while the methoxyadamantane group enhances its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(adamantan-2-yl)benzamide: Lacks the methoxy group, resulting in different pharmacokinetic properties.
3,4-difluoro-N-((1R,3S,5r,7r)-adamantan-2-yl)methyl)benzamide: Similar structure but without the methoxy group, affecting its stability and solubility.
3,4-difluoro-N-(2-methoxyphenyl)benzamide: Contains a methoxy group on the phenyl ring instead of the adamantane moiety, leading to different biological activity.
Uniqueness
3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide is unique due to the combination of the difluorobenzamide and methoxyadamantane groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2NO2/c1-24-19(14-5-11-4-12(7-14)8-15(19)6-11)10-22-18(23)13-2-3-16(20)17(21)9-13/h2-3,9,11-12,14-15H,4-8,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJKYWUGHRZHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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